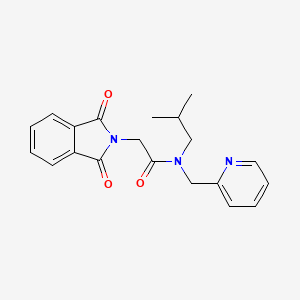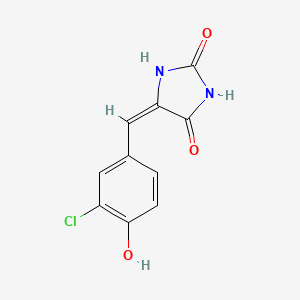
N'-(3-bromophenyl)-N,N-dimethylsulfamide
Overview
Description
N-(3-bromophenyl)-N,N-dimethylsulfamide (also known as BPS) is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPS is a sulfonamide derivative that contains a bromine atom attached to a phenyl ring, and its chemical formula is C9H12BrNO2S.
Mechanism of Action
The mechanism of action of BPS is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. BPS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In bacterial infections, BPS has been shown to inhibit the growth of bacteria by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
BPS has been shown to have various biochemical and physiological effects, depending on the target cells and organisms. In cancer cells, BPS has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Bcl-2 protein. In bacterial infections, BPS has been shown to inhibit the growth of bacteria by interfering with their DNA synthesis and protein synthesis. In aquatic organisms, BPS has been shown to have toxic effects on their growth and reproduction.
Advantages and Limitations for Lab Experiments
BPS has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. BPS is also relatively easy to synthesize and can be obtained in large quantities. However, BPS also has some limitations, such as its potential toxicity to cells and organisms, which may affect the accuracy and reliability of the experimental results.
Future Directions
There are several future directions for the research on BPS, such as:
1. Investigating the potential of BPS as a drug candidate for the treatment of other diseases, such as viral infections and neurological disorders.
2. Developing new synthetic methods for the preparation of BPS and its analogs with improved properties and activities.
3. Studying the mechanism of action of BPS in more detail to identify its molecular targets and pathways.
4. Evaluating the environmental impact of BPS and its potential as a pollutant in water systems.
5. Exploring the potential of BPS as a building block for the synthesis of novel materials with unique properties and applications.
Conclusion:
In conclusion, BPS is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. BPS has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and bacterial infections. BPS has also been used as a building block for the synthesis of novel materials with unique properties. However, the potential toxicity of BPS to cells and organisms should be taken into consideration in the experimental design and interpretation of the results. Further research is needed to fully understand the mechanism of action of BPS and its potential applications in various fields.
Scientific Research Applications
BPS has been widely used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BPS has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and bacterial infections. In materials science, BPS has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In environmental science, BPS has been studied as a potential pollutant in water systems and its effects on aquatic organisms.
properties
IUPAC Name |
1-bromo-3-(dimethylsulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBFAIKHDKTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919428.png)
![N-ethyl-2-(1-ethyl-3-oxopiperazin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B3919435.png)
![N-[4-(butyrylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3919446.png)
![4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3919451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinamine](/img/structure/B3919462.png)
![1-(diethylamino)-3-(2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B3919469.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919471.png)
![2-({2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3919473.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B3919479.png)



![1-(2,4-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3919507.png)